

RO5464466: A Potent Tool for Influenza Hemagglutinin Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	RO5464466	
Cat. No.:	B15563368	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

RO5464466 is a potent benzenesulfonamide derivative that has emerged as a valuable tool compound for influenza virus research. It functions as a small molecule inhibitor of influenza A virus hemagglutinin (HA), a critical glycoprotein responsible for viral entry into host cells. By specifically targeting the HA-mediated membrane fusion process, **RO5464466** offers a powerful mechanism to dissect the intricacies of viral entry and to evaluate novel antiviral strategies. These application notes provide an overview of **RO5464466**, its mechanism of action, and detailed protocols for its use in fundamental influenza research.

Mechanism of Action

RO5464466 exerts its antiviral activity by inhibiting the low pH-induced conformational change of hemagglutinin, a crucial step for the fusion of the viral envelope with the endosomal membrane.[1] This stabilization of the pre-fusion state of HA effectively blocks the release of the viral genome into the host cell cytoplasm, thereby halting the replication cycle at an early stage.[1][2] Studies have shown that RO5464466 and its analogues can dramatically reduce the production of progeny influenza virus, highlighting its efficacy as a fusion inhibitor.[1]

Quantitative Data Summary



The antiviral activity of **RO5464466** and related benzenesulfonamide compounds has been quantified against various influenza strains using in vitro assays. The following tables summarize the reported 50% effective concentration (EC50) values, providing a comparative overview of their potency.

Table 1: Antiviral Activity of RO5464466 and its Analogue

Compound	Virus Strain	Assay Type	EC50 (nM)	Reference
RO5464466	Influenza A/Weiss/43 (H1N1)	CPE	210	[2][3]
RO5487624	Influenza A/Weiss/43 (H1N1)	CPE	86	[2][3]

Table 2: Antiviral Activity of Related Benzenesulfonamide Derivatives (SPIII-5H and its analogues)

Compound Class	Virus Strain/Type	Assay Type	EC50 (µg/mL)	Reference
Benzenesulfona mides	Influenza A (H1N1)	CPE	2.7 - 5.2	[4]
Influenza A (H3N2)	CPE	13.8 - 26.0	[4]	
Influenza A (H5N1)	CPE	3.1 - 6.3	[4]	_
Influenza B	CPE	7.7 - 11.5	[4]	_

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the use of **RO5464466** as a tool compound in influenza research.



Protocol 1: Cytopathic Effect (CPE) Inhibition Assay

This assay determines the ability of a compound to protect cells from the virus-induced cell death.

Materials:

- Madin-Darby Canine Kidney (MDCK) cells
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Trypsin-EDTA
- Influenza virus stock (e.g., A/Weiss/43 H1N1)
- RO5464466
- 96-well cell culture plates
- Neutral Red stain
- Phosphate Buffered Saline (PBS)
- Cell culture incubator (37°C, 5% CO2)

Procedure:

- Cell Seeding: Seed MDCK cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.
- Compound Preparation: Prepare serial dilutions of RO5464466 in DMEM supplemented with 2% FBS.
- Infection: Aspirate the growth medium from the MDCK cell monolayers. Add 100 μ L of virus suspension (at a multiplicity of infection of 0.01) to each well, except for the cell control wells.



- Treatment: After a 1-hour adsorption period at 37°C, remove the virus inoculum and add 100 μL of the serially diluted RO5464466 to the respective wells. Add medium without the compound to the virus control wells.
- Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until a clear cytopathic effect is observed in the virus control wells.
- Staining: Remove the medium and add 100 μL of Neutral Red solution to each well. Incubate for 2 hours.
- Quantification: Wash the wells with PBS, and then add a destaining solution (e.g., 50% ethanol, 1% acetic acid in water). Read the absorbance at 540 nm using a microplate reader.
- Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration and determine the EC50 value.

Protocol 2: Plaque Reduction Neutralization Assay (PRNA)

This assay quantifies the inhibition of infectious virus production.

Materials:

- Confluent MDCK cell monolayers in 6-well plates
- Influenza virus stock
- RO5464466
- Minimum Essential Medium (MEM)
- Agarose or Avicel overlay medium
- TPCK-treated trypsin
- Crystal Violet stain
- Formalin (10%)



Procedure:

- Compound and Virus Preparation: Prepare serial dilutions of RO5464466. Mix each dilution with an equal volume of virus suspension containing approximately 100 plaque-forming units (PFU) per 100 μL. Incubate the mixtures for 1 hour at room temperature.
- Infection: Wash the MDCK cell monolayers with PBS and inoculate with 100 μ L of the virus-compound mixtures.
- Adsorption: Incubate for 1 hour at 37°C, rocking the plates every 15 minutes to ensure even distribution of the inoculum.
- Overlay: Aspirate the inoculum and overlay the cell monolayers with 2 mL of agarose or Avicel overlay medium containing TPCK-treated trypsin.
- Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
- Fixation and Staining: Fix the cells with 10% formalin for at least 4 hours. Remove the overlay and stain the cell monolayer with Crystal Violet solution.
- Plaque Counting: Count the number of plaques in each well.
- Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the concentration of RO5464466 that reduces the plaque number by 50% (IC50).

Protocol 3: Hemagglutinin-Mediated Membrane Fusion (Hemolysis Inhibition) Assay

This assay directly measures the inhibition of HA-mediated fusion using red blood cells (RBCs).

Materials:

- Influenza virus stock
- Chicken or human red blood cells (RBCs)



RO5464466

- Phosphate Buffered Saline (PBS) at different pH values (e.g., pH 7.4 and pH 5.0)
- Spectrophotometer

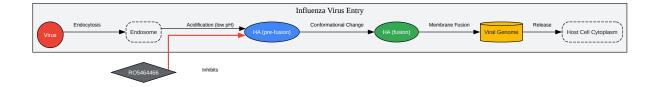
Procedure:

- Compound and Virus Incubation: Pre-incubate the influenza virus with serial dilutions of RO5464466 for 30 minutes at room temperature.
- Virus-RBC Binding: Add a 1% suspension of chicken RBCs to the virus-compound mixture and incubate on ice for 1 hour to allow virus attachment to the RBCs.
- Low pH Trigger: Pellet the RBCs by centrifugation and resuspend them in pre-warmed PBS at a fusogenic pH (e.g., pH 5.0) to trigger fusion.
- Incubation: Incubate at 37°C for 30 minutes.
- Neutralization and Lysis: Stop the fusion reaction by adding cold, neutral pH PBS. Pellet the intact RBCs by centrifugation.
- Quantification: Measure the absorbance of the supernatant at 415 nm to quantify the amount of hemoglobin released from lysed RBCs.
- Data Analysis: Calculate the percentage of hemolysis inhibition for each compound concentration relative to the virus control (no compound). Determine the IC50 value.

Visualizations

The following diagrams illustrate the mechanism of action of **RO5464466** and the workflows of the described experimental protocols.

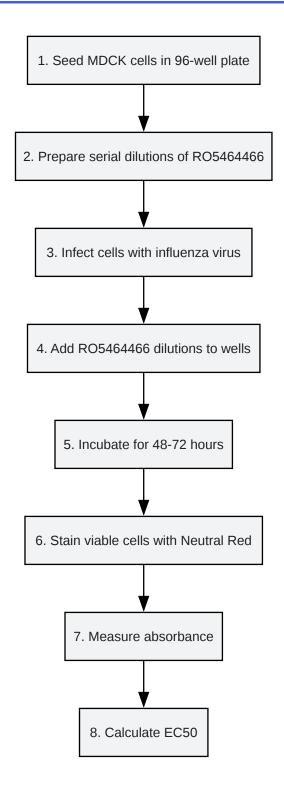




Click to download full resolution via product page

Caption: Mechanism of action of RO5464466 in inhibiting influenza virus entry.

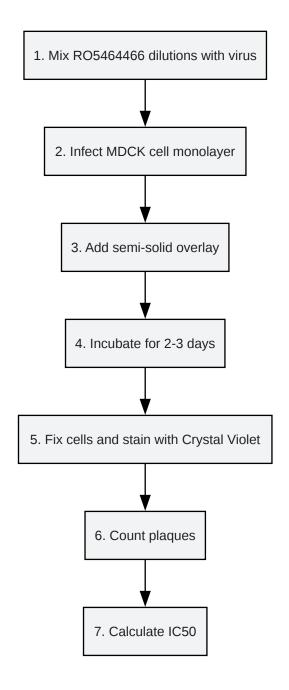




Click to download full resolution via product page

Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References



- 1. Inhibition of influenza A virus (H1N1) fusion by benzenesulfonamide derivatives targeting viral hemagglutinin PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-influenza virus activities of 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidin-2-yl)benzenesulphonamide and its derivatives PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [RO5464466: A Potent Tool for Influenza Hemagglutinin Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15563368#ro5464466-as-a-tool-compound-for-influenza-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com